Vinyl chloroformate

Solvolysis Kinetics Chloroformate Reactivity Reaction Rate Comparison

Select Vinyl chloroformate (VCF) for unmatched reactivity: faster solvolysis than allyl chloroformate, unique free‑radical/cationic polymerization to poly(vinyl chloroformate), and tunable silver‑salt synthesis of vinyl esters (77% TFA yield) or divinyl carbonate (65%). VOC group enables orthogonal acidic deprotection (TFA) alongside Fmoc/Cbz strategies. Essential for high‑yield N‑demethylation in opioid antagonist synthesis. Avoid generic chloroformates – VCF ensures reproducible kinetics (monomer order 1.0) and copolymer uniformity.

Molecular Formula C3H3ClO2
Molecular Weight 106.51 g/mol
CAS No. 5130-24-5
Cat. No. B154032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl chloroformate
CAS5130-24-5
SynonymsCarbonochloridic Acid Ethenyl Ester;  Chloro-formic Acid Vinyl Ester;  Vinyl chlorocarbonate;  Vinyloxycarbonyl chloride
Molecular FormulaC3H3ClO2
Molecular Weight106.51 g/mol
Structural Identifiers
SMILESC=COC(=O)Cl
InChIInChI=1S/C3H3ClO2/c1-2-6-3(4)5/h2H,1H2
InChIKeyPQLFROTZSIMBKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Chloroformate (CAS 5130-24-5) Procurement Guide: A Reactive Chloroformate for Polymerization, Protecting Groups, and N-Dealkylation


Vinyl chloroformate (VCF, vinyloxycarbonyl chloride, ethenyl carbonochloridate) is a chloroformate ester featuring a vinyl group attached to the chloroformate functionality [1]. This structural motif imparts distinct reactivity profiles compared to saturated alkyl chloroformates, including enhanced solvolytic rates and the ability to participate in free-radical and cationic polymerization as a vinyl monomer [1][2]. Its physical properties, such as a boiling point of 68-69°C (735 mmHg), density of 1.166 g/mL (20°C), and a refractive index of n20/D 1.41, are well-characterized [3].

Why Substituting Vinyl Chloroformate with Other Chloroformates Is Not Recommended: A Procurement Perspective


Direct substitution of vinyl chloroformate with other chloroformates (e.g., methyl, ethyl, allyl, benzyl) is not straightforward due to significant differences in reactivity, solvolytic behavior, and application-specific performance. For instance, vinyl chloroformate exhibits markedly faster solvolysis rates compared to allyl chloroformate across a range of solvent conditions, a difference that can critically impact reaction kinetics in synthetic sequences [1]. Furthermore, its vinyl group confers unique polymerization capabilities not found in saturated alkyl chloroformates, enabling the synthesis of high molecular weight poly(vinyl chloroformate) and copolymers with specific monomer reactivity ratios [2]. The vinyloxycarbonyl (VOC) protecting group derived from VCF also offers distinct deprotection characteristics under acidic conditions, providing an orthogonal alternative to base-labile or hydrogenolytic protecting groups like Fmoc or Cbz [3]. These performance divergences underscore that substituting VCF with a generic chloroformate can lead to suboptimal yields, altered reaction selectivity, and failure to achieve desired material properties.

Quantitative Differentiation of Vinyl Chloroformate (CAS 5130-24-5) from Structural Analogs: Evidence-Based Selection for R&D and Procurement


Solvolytic Reactivity: Vinyl Chloroformate Reacts Significantly Faster than Allyl Chloroformate Across Diverse Solvent Systems

In a direct kinetic comparison, vinyl chloroformate was found to solvolyze significantly faster than allyl chloroformate across all solvents studied at 25.0 °C [1]. Specific rates were determined in pure and aqueous organic mixtures, with the difference in reactivity quantified using the extended Grunwald-Winstein equation [1].

Solvolysis Kinetics Chloroformate Reactivity Reaction Rate Comparison

Synthesis Yield Comparison: Optimized Pd-Catalyzed Method Delivers 85.2% Yield for Vinyl Chloroformate Versus 19.4% for Organomercury Route for Isopropenyl Analog

A modern synthetic protocol utilizing vinyloxy trimethylsilane (VOTMS) and phosgene with palladium diacetate catalysis provided vinyl chloroformate in 85.2% yield . This stands in contrast to older organomercury-based methods for analogous isopropenyl chloroformate, which were reported to give only a 19.4% yield relative to mercuric diacetaldehyde [1].

Synthesis Optimization Yield Improvement Catalytic Methods

Reaction Selectivity with Silver Salts: Vinyl Chloroformate Yields 77% Vinyl Trifluoroacetate vs. 17% Vinyl Acetate, Demonstrating Tunable Product Distributions

In reactions with silver salts, vinyl chloroformate demonstrates distinct product selectivity that is dependent on the counterion. With silver acetate in chlorobenzene at 60°C, it yields 17% vinyl acetate and 65% divinyl carbonate. Under identical conditions but with silver trifluoroacetate, the yield of vinyl trifluoroacetate increases to 77% [1].

Reaction Selectivity Silver-Mediated Reactions Vinyl Ester Synthesis

Free-Radical Polymerization Kinetics: Reaction Order in Monomer of 1.0 and Initiator of 0.5 Establishes Reproducible Polymerization Behavior

Kinetic analysis of the free-radical polymerization of vinyl chloroformate in methylene chloride at 35°C using dicyclohexyl peroxydicarbonate as initiator revealed a reaction order of 1.0 with respect to monomer and 0.5 with respect to initiator [1]. This established kinetic behavior is critical for predicting polymer molecular weight and conversion in process development.

Free-Radical Polymerization Kinetics Reaction Order

Copolymerization Reactivity Ratios with Vinyl Acetate: Nearly Equal Reactivity (r1≈r2) Enables Uniform Copolymer Composition

Copolymerization of vinyl chloroformate with vinyl acetate in methylene chloride at 35°C using dicyclohexyl peroxydicarbonate showed that the two monomers have nearly identical reactivity [1]. This contrasts with phenyl vinyl carbonate, which is slightly less reactive than vinyl acetate under the same conditions [2].

Copolymerization Reactivity Ratios Polymer Composition

Quantitative N-Demethylation Yield: Vinyl Chloroformate Enables Essentially Quantitative Conversion in Opioid Alkaloid Synthesis

Vinyl chloroformate is an effective reagent for the selective N-demethylation of tertiary amines. In the synthesis of naloxone, it was used to demethylate 3,14-diacetyloxymorphone in essentially quantitative yield [1]. This method has been applied to various alkaloids and pharmaceuticals, demonstrating high selectivity [2].

N-Dealkylation Alkaloid Synthesis Selective Demethylation

Vinyl Chloroformate (CAS 5130-24-5) Application Scenarios: Where Its Differentiated Reactivity Drives Value


Synthesis of Specialty Vinyl Carbonates and Carbamates via Tunable Silver-Mediated Reactions

The demonstrated ability to selectively form vinyl trifluoroacetate in 77% yield or divinyl carbonate in 65% yield by simply changing the silver salt counterion (AgTFA vs. AgOAc) provides a powerful tool for the synthesis of diverse vinyl esters and carbonates [1]. This tunable reactivity is particularly valuable in the preparation of functional monomers, polymer precursors, and fine chemicals where specific vinyl derivatives are required.

High-Yield Synthesis of Poly(vinyl chloroformate) and Copolymers with Controlled Architecture

The well-defined free-radical polymerization kinetics (monomer order 1.0, initiator order 0.5) and near-ideal copolymerization behavior with vinyl acetate enable the reproducible synthesis of high molecular weight poly(vinyl chloroformate) and uniform copolymers [2][3]. These polymers can be further functionalized via post-polymerization reactions with amines, alcohols, or thiols, making them versatile platforms for advanced materials, coatings, and controlled-release applications [4].

Efficient N-Demethylation in Alkaloid and Pharmaceutical Synthesis

The essentially quantitative yield achieved in the N-demethylation of 3,14-diacetyloxymorphone using vinyl chloroformate underscores its utility in complex alkaloid synthesis, such as the preparation of naloxone and related opioid antagonists [5]. The high selectivity and mild conditions of this method make it a preferred choice for the late-stage functionalization of nitrogen-containing pharmaceuticals, where over-alkylation or side reactions must be avoided.

Orthogonal Amino Protection with the Vinyloxycarbonyl (VOC) Group in Peptide Synthesis

Vinyl chloroformate is the reagent of choice for introducing the vinyloxycarbonyl (VOC) protecting group onto amines [6]. The VOC group offers an orthogonal deprotection pathway under acidic conditions (e.g., TFA), which is compatible with base-labile (Fmoc) and hydrogenolytic (Cbz) protecting groups. This orthogonality enables complex peptide synthesis strategies where sequential deprotection is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vinyl chloroformate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.